molecular formula C23H25N3O5 B11570085 Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11570085
M. Wt: 423.5 g/mol
InChI Key: FIIBHXCLZPFMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound featuring a unique structure that includes a trimethoxyphenyl group, a dihydropyrimidobenzimidazole core, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl precursor, followed by the construction of the dihydropyrimidobenzimidazole core through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Common reagents used in these reactions include methanesulfonic acid, sodium sulfate, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. Additionally, the compound can modulate signaling pathways by affecting kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-METHYL-4-(2,3,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is unique due to its combination of a dihydropyrimidobenzimidazole core and a trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-methyl-4-(2,3,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-6-31-22(27)19-13(2)24-23-25-16-9-7-8-10-17(16)26(23)20(19)15-11-14(28-3)12-18(29-4)21(15)30-5/h7-12,20H,6H2,1-5H3,(H,24,25)

InChI Key

FIIBHXCLZPFMFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC(=C4)OC)OC)OC)C

Origin of Product

United States

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